Cancer cell membrane fused liposomal platinum(iv) prodrugs overcome cisplatin resistance in esophageal squamous cell carcinoma chemotherapy†

Journal of Materials Chemistry B Pub Date: 2023-11-23 DOI: 10.1039/D3TB01997G

Abstract

Esophageal squamous cell carcinoma (ESCC) remains a major health challenge, with cisplatin (CDDP) being the primary chemotherapy drug, albeit accompanied by resistance development over time. This study introduces a novel platinum drug delivery system, EMLipoPt(IV), tailored to enhance platinum uptake and diminish its inactivation, providing a solution to CDDP resistance in ESCC. By synthesizing a fusion of the ESCC cell membrane with liposomal Pt(IV) prodrugs, we integrated the tumor-targeting capacity of the ESCC membrane with the inactivation resistance of Pt(IV) prodrugs. In vivo and in vitro evaluations illustrated EMLipoPt(IV)'s robustness against inactivating agents, superior tumor-targeting capacity, and remarkable ability to suppress CDDP-resistant tumor progression. Importantly, the biosafety profile of EMLipoPt(IV) surpassed existing treatments, offering a prolonged survival rate in animal models. Collectively, this work not only presents a pioneering approach in ESCC chemotherapy but also provides a blueprint for combating drug resistance in other cancers, emphasizing the broader potential for tailored drug delivery systems.

Graphical abstract: Cancer cell membrane fused liposomal platinum(iv) prodrugs overcome cisplatin resistance in esophageal squamous cell carcinoma chemotherapy
Cancer cell membrane fused liposomal platinum(iv) prodrugs overcome cisplatin resistance in esophageal squamous cell carcinoma chemotherapy†
Recommended Literature